N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide
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Overview
Description
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide is a complex organic compound characterized by its azo group, nitro group, and chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-methyl-2-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chloroaniline in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is acylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-((4-nitrophenyl)azo)-3-oxobutyramide
- N-(4-Methylphenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide
- N-(4-Chlorophenyl)-2-((4-methylphenyl)azo)-3-oxobutyramide
Uniqueness
N-(4-Chlorophenyl)-2-((4-methyl-2-nitrophenyl)azo)-3-oxobutyramide is unique due to the presence of both the chlorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
57206-89-0 |
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Molecular Formula |
C17H15ClN4O4 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-10-3-8-14(15(9-10)22(25)26)20-21-16(11(2)23)17(24)19-13-6-4-12(18)5-7-13/h3-9,16H,1-2H3,(H,19,24) |
InChI Key |
DZPAQLHIDOYCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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